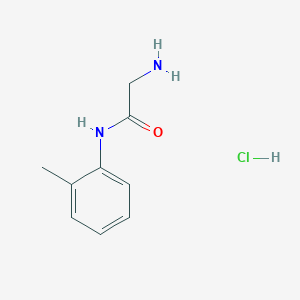

2-Amino-N-(2-methylphenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEVZMOKERYTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-methylphenylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Amino-N-(2-methylphenyl)acetamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-methyl-N-(2-methylphenyl)acetamide

- 2-Amino-N,N-dimethylacetamide hydrochloride

- 2-Amino-N-(2-nitrophenyl)acetamide

Uniqueness

2-Amino-N-(2-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-N-(2-methylphenyl)acetamide hydrochloride, also known by its CAS number 1049692-82-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₀H₁₄ClN₂O

- Molecular Weight : 202.69 g/mol

- Structure : The compound features an amide functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may function as an enzyme inhibitor or modulator, affecting pathways related to cell proliferation and apoptosis. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.5 µM |

| Escherichia coli | 8.0 µM |

| Bacillus subtilis | 3.5 µM |

| Pseudomonas aeruginosa | 10.0 µM |

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, treatment with varying concentrations (1 µM to 10 µM) resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism : Flow cytometry analysis indicated that the compound induces G2/M phase arrest, leading to increased sub-G1 populations indicative of apoptotic cells.

Study on Anticancer Effects

A notable study published in Cancer Research explored the effects of this compound on MCF-7 cells. The findings revealed:

- IC50 Value : The IC50 was determined to be approximately 5 µM.

- Morphological Changes : Treated cells exhibited typical apoptotic features such as membrane blebbing and chromatin condensation.

Antimicrobial Efficacy Study

In another study focusing on antimicrobial efficacy, the compound was tested against various pathogens:

- Results : It demonstrated significant activity against both Gram-negative and Gram-positive bacteria.

- : The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, and how is purity confirmed?

Answer:

The compound can be synthesized via a two-step process:

Amide coupling : React 2-methylaniline with Fmoc-glycinamide in dichloromethane (CH₂Cl₂) under basic conditions (e.g., NaOH) to form the intermediate acetamide derivative.

Hydrochloride salt formation : Treat the intermediate with HCl in methanol (MeOH) to yield the hydrochloride salt .

Purity confirmation :

- NMR spectroscopy : Analyze proton (¹H) and carbon (¹³C) shifts to verify structural integrity.

- Mass spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution MS (HRMS) .

Basic: What solvent systems and storage conditions are optimal for maintaining the compound’s stability?

Answer:

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but may aggregate in aqueous buffers. Pre-dissolve in DMSO for biological assays .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidative degradation. Desiccate to avoid moisture absorption .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:

- Software tools : Use SHELX (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density maps, employ dual-space algorithms in SHELXD or iterative phasing in SHELXE .

- Validation metrics : Cross-validate with R-factor convergence, displacement parameter analysis, and Hirshfeld surface analysis to detect overfitting or missing hydrogen atoms .

Advanced: What in vitro assays are suitable for identifying the compound’s molecular targets?

Answer:

- Ion channel modulation : Use patch-clamp electrophysiology to assess sodium/potassium channel inhibition, inspired by structurally related acetamide drugs like lidocaine (C14H22N2O) .

- Receptor binding assays : Screen against α-adrenergic or NMDA receptors via competitive radioligand binding (e.g., [³H]-MK-801 for NMDA antagonism) .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Answer:

- Backbone modifications : Introduce methyl or methoxy groups to the phenyl ring to enhance lipophilicity and blood-brain barrier penetration.

- Amide substituents : Replace the glycine moiety with β-alanine to evaluate steric effects on target binding .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in sodium channel Nav1.7 (PDB ID: 6J8E). Validate with molecular dynamics (MD) simulations to assess binding energy (ΔG) and residence time .

- QSAR modeling : Train models on acetamide derivatives (e.g., mexiletine, midodrine) to correlate electronic parameters (HOMO/LUMO) with activity .

Basic: What analytical techniques characterize the compound’s hydrochloride salt form?

Answer:

- X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm salt formation .

- Thermogravimetric analysis (TGA) : Measure decomposition temperature to distinguish hydrated vs. anhydrous forms .

Advanced: How can in vivo toxicity be assessed preclinically?

Answer:

- Acute toxicity : Administer escalating doses (10–100 mg/kg) in rodent models (OECD 423) to determine LD₅₀ and monitor organ histopathology .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to evaluate mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.